molecular formula C14H26N2 B11881811 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane CAS No. 873433-57-9

3-Cyclopentyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B11881811
CAS No.: 873433-57-9
M. Wt: 222.37 g/mol
InChI Key: KVXGMKTZFZRHLT-UHFFFAOYSA-N
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Description

General Significance of Spirocyclic Architectures in Contemporary Organic Chemistry

The introduction of spirocyclic motifs into molecular design has become an increasingly valuable strategy in modern organic chemistry. Unlike their planar aromatic counterparts, the non-planar nature of spirocycles allows for a more precise spatial arrangement of functional groups. This three-dimensional orientation can lead to enhanced target-binding affinity and selectivity, as the rigid framework reduces the entropic penalty upon binding to a biological target. Furthermore, the incorporation of spirocyclic scaffolds can significantly influence the physicochemical properties of a molecule, often leading to improved solubility, metabolic stability, and oral bioavailability. These attributes make spirocyclic compounds highly desirable in the development of novel therapeutic agents.

Positioning of 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane within the Broader Class of Nitrogen-Containing Spirocycles

Nitrogen-containing spirocycles, such as the diazaspiro[5.5]undecane family, are of particular interest due to the prevalence of nitrogen in biologically active molecules. The basicity of the nitrogen atoms can be modulated by the surrounding chemical environment, allowing for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of 3,9-Diazaspiro[5.5]undecane and a Cyclobutyl Analog
CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
3,9-Diazaspiro[5.5]undecaneC9H18N2154.25147366-20-3
3-Cyclobutyl-3,9-diazaspiro[5.5]undecaneC13H24N2208.351001054-50-7 cymitquimica.compharmaffiliates.com

Overview of Current Academic Research Trajectories for this compound and Analogues

While specific research on this compound is not extensively documented, the broader class of 3,9-diazaspiro[5.5]undecane analogues has been the subject of significant academic and industrial investigation. Research has primarily focused on their potential as modulators of various biological targets.

One notable area of research involves the development of 3,9-diazaspiro[5.5]undecane-based compounds as antagonists for the γ-aminobutyric acid type A (GABAA) receptor. soton.ac.uk These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. The rigid spirocyclic scaffold provides a unique platform for designing selective antagonists. Studies on various N-substituted analogues have revealed key structure-activity relationships, highlighting the importance of the substituent for receptor affinity and selectivity. soton.ac.uk

More recently, the 3,9-diazaspiro[5.5]undecane scaffold has been incorporated into proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins. In this context, the diazaspiro[5.5]undecane moiety can serve as a linker component, connecting the target-binding ligand to an E3 ligase-recruiting moiety. The rigid nature of the spirocycle can help to optimize the spatial orientation of these two components, leading to more efficient protein degradation.

Key Research Areas for Diazaspiro[5.5]undecane Analogues
Research AreaBiological Target/ApplicationSignificance of the Spirocyclic Scaffold
NeuroscienceGABAA Receptor AntagonistsProvides a rigid framework for selective receptor binding. soton.ac.uk
Oncology/Drug DiscoveryPROTAC LinkersOptimizes the spatial orientation of the target-binding and E3 ligase-recruiting moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873433-57-9

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

3-cyclopentyl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H26N2/c1-2-4-13(3-1)16-11-7-14(8-12-16)5-9-15-10-6-14/h13,15H,1-12H2

InChI Key

KVXGMKTZFZRHLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCC3(CCNCC3)CC2

Origin of Product

United States

Computational Chemistry and Theoretical Investigations of 3 Cyclopentyl 3,9 Diazaspiro 5.5 Undecane and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and inherent reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are routinely employed to predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

For a molecule like 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane , DFT calculations would be instrumental in determining its most stable three-dimensional structure (ground state geometry). These calculations would yield precise information on bond lengths, bond angles, and dihedral angles, defining the spatial arrangement of the atoms. Furthermore, the total electronic energy of the molecule, a key indicator of its stability, could be accurately calculated. However, at present, no published studies appear to have performed these specific calculations on this compound.

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states—the high-energy intermediates that govern the reaction rate. This analysis provides a step-by-step understanding of how reactants are converted into products. For This compound , such studies could, for instance, predict its sites of protonation or its reactivity towards various electrophiles and nucleophiles. Unfortunately, the scientific literature does not currently contain such mechanistic studies for this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of cyclic and spirocyclic molecules is a critical determinant of their physical and biological properties. Conformational analysis and molecular dynamics simulations are the primary computational techniques used to explore this flexibility.

Exploration of Conformational Space and Flexibility of the Diazaspiro[5.5]undecane Core

The 3,9-diazaspiro[5.5]undecane core is composed of two six-membered piperidine (B6355638) rings joined by a central spiro carbon atom. Each of these rings can adopt various conformations, such as chair, boat, and twist-boat. The presence of the cyclopentyl group at the 3-position would be expected to influence the preferred conformation of the substituted piperidine ring. A systematic search of the conformational space would be necessary to identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. To date, such a detailed conformational analysis for This compound has not been reported.

Simulation of Intramolecular Interactions and Strain Energy

The stability of different conformers is governed by a delicate balance of intramolecular interactions, including steric hindrance and non-covalent interactions like hydrogen bonds. The cyclopentyl group introduces additional steric bulk, which could lead to increased strain energy in certain conformations. Molecular dynamics simulations could provide a dynamic picture of these interactions and how they evolve over time. However, no such simulation data is currently available for This compound .

Molecular Modeling for Ligand-Target Interaction Prediction

In the field of drug discovery, molecular modeling techniques are indispensable for predicting how a potential drug molecule (a ligand) might bind to its biological target, such as a protein or a nucleic acid. By docking the ligand into the binding site of the target and calculating the binding affinity, researchers can prioritize compounds for synthesis and experimental testing. While the broader class of 3,9-diazaspiro[5.5]undecane derivatives has been investigated as ligands for various receptors, specific molecular modeling studies focusing on the interactions of This compound with any particular biological target have not been published.

Computational Prediction of Binding Modes and Interaction Fingerprints

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as a derivative of 3,9-diazaspiro[5.5]undecane, fits into the binding site of a biological target and the key interactions that stabilize the complex.

Detailed computational studies on 3,9-diazaspiro[5.5]undecane analogs have been conducted to understand their binding at the γ-aminobutyric acid type A receptor (GABAAR), a crucial ion channel in the central nervous system. soton.ac.uk Preliminary molecular docking of these compounds into the orthosteric binding site at the β3/α1 interface of the GABAAR predicted a multi-point interaction network responsible for their antagonist activity. soton.ac.uk

The core interactions identified through these computational models include:

Electrostatic and Hydrogen Bonds: The positively charged secondary amine of the spirocyclic core is predicted to form a critical electrostatic interaction with a conserved glutamate (B1630785) residue (β3-Glu155) in the binding pocket. soton.ac.uk Additionally, this amine is positioned to form hydrogen bonds with the backbone carbonyls of nearby tyrosine and serine residues (β3-Tyr 157 and β3-Ser 156). soton.ac.uk

π-Interactions: The model suggests that π-cation interactions occur between the charged spirocyclic amine and the aromatic rings of two tyrosine residues (β3-Tyr 205 and β3-Tyr 97). soton.ac.uk Furthermore, π-π stacking interactions are predicted between the phenyl ring of the benzamide (B126) moiety and phenylalanine residues from both the β3 and α1 subunits. soton.ac.uk

Charge-Assisted Hydrogen Bonds: A key feature of the predicted binding mode is the formation of charge-assisted hydrogen bonds. The benzamide carbonyl group interacts with an arginine residue (α1-Arg 67), while the carboxamide moiety on the other side of the scaffold engages with another arginine (β3-Arg 207). soton.ac.uk

These predicted interactions, summarized in the table below, constitute the molecular interaction fingerprint of this class of compounds at the GABAAR, providing a rational basis for their observed biological activity.

Table 1: Predicted Interaction Fingerprints for 3,9-Diazaspiro[5.5]undecane Analogs at the GABAAR Binding Site

Interacting Ligand Moiety Receptor Residue(s) Type of Interaction
Spirocyclic Secondary Amine (Protonated) β3-Glu155 Electrostatic Interaction
Spirocyclic Secondary Amine β3-Tyr 157, β3-Ser 156 Hydrogen Bonds
Spirocyclic Secondary Amine (Protonated) β3-Tyr 205, β3-Tyr 97 π-Cation Interactions
Benzamide Phenyl Ring β3-Phe 200, α1-Phe 46 π-π Interactions
Benzamide Carbonyl α1-Arg 67 Charge-Assisted Hydrogen Bond

Studies on Specificity and Recognition Elements

Computational studies are crucial for understanding why certain ligands are selective for specific receptor subtypes. In the case of 3,9-diazaspiro[5.5]undecane derivatives, structure-activity relationship (SAR) investigations, guided by computational models, have identified key structural elements that govern their binding affinity and selectivity. soton.ac.uk

A significant finding from these studies is the critical role of the spirocyclic benzamide group. This moiety effectively compensates for the absence of a conventional acidic group, which is a common pharmacophoric element in most GABAAR ligands required for interaction with a conserved arginine residue. soton.ac.uk The computational models show that the benzamide carbonyl forms a charge-assisted hydrogen bond with this very arginine (α1-Arg 67), highlighting it as a crucial recognition element for this scaffold. soton.ac.uk

Furthermore, the deconstruction and simplification of the lead compounds revealed that while extensive, the full chemical structure was not entirely necessary for potent binding. A structurally simplified analog, retaining the core spirocyclic benzamide but replacing other parts of the molecule with a simple m-methylphenyl group, displayed a high binding affinity in the nanomolar range (Ki = 180 nM). soton.ac.uk This simplified analog also showed superior selectivity for the extrasynaptic α4βδ subtype over subtypes containing α1 and α2 subunits. soton.ac.uk This demonstrates how computational insights can guide the simplification of complex molecules while retaining or even improving desired biological properties like receptor subtype selectivity.

Theoretical Approaches to Structure-Reactivity and Structure-Selectivity Relationships

Theoretical and computational chemistry provide a framework for understanding and predicting how the three-dimensional structure of a molecule influences its chemical reactivity and selectivity. By analyzing electronic properties, conformational preferences, and reaction pathways, these approaches enable the rational design of molecules with tailored functions.

Computational Design Principles for Modulating Chemical Reactivity

Computational methods offer powerful principles for modulating the chemical reactivity and biological activity of complex scaffolds like diazaspiro[5.5]undecane. One key principle is conformational constraint or rigidification . Highly flexible molecules can have a high entropic penalty upon binding to a target, as they lose significant conformational freedom. By rigidifying the structure, it is possible to "freeze" the ligand in its preferred bioactive conformation, which can enhance binding affinity. acs.org The inherent rigidity of the spirocyclic core of 3,9-diazaspiro[5.5]undecane is a primary example of this principle, contributing to its utility as a central template for potent inhibitors. nih.gov

Another design principle involves the strategic use of functional groups to serve as bioisosteres or compensating elements . As seen in the GABAAR antagonists, the 3,9-diazaspiro[5.5]undecane scaffold lacks a traditional acidic moiety. soton.ac.uk Computational analysis revealed that the spirocyclic benzamide component was able to functionally mimic this interaction through a charge-assisted hydrogen bond. soton.ac.uk This illustrates a sophisticated design principle where non-classical interactions, predicted computationally, can be exploited to achieve high-affinity binding, allowing for greater structural diversity and the exploration of novel chemical space.

Bioisosteric Replacements and Scaffold Hopping through Computational Screening

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a part of a molecule with a chemically different group that retains similar biological activity. This is often done to improve physicochemical properties, metabolic stability, or to escape existing patent claims. Computational screening can accelerate this process by evaluating large virtual libraries of potential bioisosteres.

Scaffold hopping is a more dramatic form of this strategy, where the central core or scaffold of a molecule is replaced with a structurally distinct one, while preserving the spatial arrangement of key interacting functional groups. uniroma1.it This computer-aided search for active compounds with different core structures is a topic of high interest for generating novel intellectual property and exploring new chemical space. uniroma1.itnih.gov

For the diazaspiro[5.5]undecane class, computational methods could be employed to identify alternative spirocyclic or non-spirocyclic cores that could act as suitable replacements. For example, in the development of dopamine (B1211576) D4 receptor antagonists, a successful scaffold hop was achieved where a 2,7-diazaspiro[3.5]nonane core was identified as a highly applicable motif. nih.gov Such a process typically involves creating a pharmacophore model based on the known interactions of the original scaffold and then using this model to screen virtual databases for new scaffolds that can present the same pharmacophoric features with a favorable geometry. uniroma1.it

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,7-diazaspiro[3.5]nonane
tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
1,9-diazaspiro[5.5]undecane
1-oxa-4,9-diazaspiro[5.5]undecane

Chemical Reactivity and Advanced Transformations of the Diazaspiro 5.5 Undecane Core

Reactions at Nitrogen Atoms: N-Alkylation, N-Acylation, and Reductive Amination Pathways

The presence of two secondary amine functionalities within the 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane structure provides ample opportunity for selective modifications at the nitrogen atoms. These reactions are fundamental to building molecular complexity and tuning the physicochemical properties of the scaffold.

N-Alkylation and N-Acylation: The nucleophilic nature of the nitrogen atoms facilitates their reaction with a variety of electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation is typically performed with acyl chlorides or anhydrides. The reactivity of the two nitrogen atoms can be differentiated, often allowing for selective functionalization. For instance, the synthesis of various substituted 3,9-diazaspiro[5.5]undecane derivatives has been reported, highlighting the utility of these reactions in creating diverse chemical libraries. mdpi.comnih.gov

Reductive Amination: This powerful transformation allows for the introduction of a wide range of substituents onto the nitrogen atoms via the reaction with aldehydes or ketones in the presence of a reducing agent. This one-pot procedure is highly efficient for the formation of C-N bonds and is a cornerstone in the synthesis of complex amines. While specific examples for this compound are not extensively documented, the general principles of reductive amination are broadly applicable to this scaffold.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halides (e.g., R-Br, R-I)N-Alkyl-3-cyclopentyl-3,9-diazaspiro[5.5]undecane
N-AcylationAcyl chlorides (e.g., R-COCl), AnhydridesN-Acyl-3-cyclopentyl-3,9-diazaspiro[5.5]undecane
Reductive AminationAldehydes (R-CHO) or Ketones (R-CO-R'), Reducing agent (e.g., NaBH(OAc)₃)N-Substituted-3-cyclopentyl-3,9-diazaspiro[5.5]undecane

Transformations Involving the Cyclopentyl Substituent

The cyclopentyl group, while generally robust, can undergo specific chemical transformations, although these are less common compared to reactions at the nitrogen centers. The reactivity of the cyclopentyl moiety is largely dependent on the activation of its C-H bonds or the introduction of functional groups. Reactions such as radical halogenation could introduce a handle for further functionalization, although such transformations would likely require careful optimization to avoid competing reactions at the diazaspiro core.

Oxidation and Reduction Chemistry of the Spirocyclic System

The nitrogen atoms of the diazaspiro[5.5]undecane core are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products such as N-oxides or hydroxylamines could potentially be formed. Conversely, the piperidine (B6355638) rings of the spirocyclic system are generally in a reduced state. Further reduction is typically not feasible unless functional groups susceptible to reduction, such as carbonyls, are present on the scaffold. For instance, the reduction of precursor compounds containing carbonyl groups is a common strategy in the synthesis of the parent 3,9-diazaspiro[5.5]undecane. google.com

Ring-Opening and Ring-Contraction/Expansion Reactions

The stability of the diazaspiro[5.5]undecane framework makes ring-opening and ring-contraction/expansion reactions challenging. Such transformations would likely require harsh reaction conditions or the strategic placement of activating groups. While not commonly reported for this specific system, related spirocyclic compounds can undergo rearrangements under specific catalytic or photolytic conditions.

Cross-Coupling Reactions for Peripheral Functionalization

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling on the C-H bonds of the this compound core would be challenging, functionalization of the scaffold with halides or triflates would provide a handle for subsequent cross-coupling reactions. This approach would enable the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the structural diversity of the derivatives. The development of efficient methods for the synthesis of substituted piperidines, a key component of the target molecule, often involves such advanced catalytic methods. researchgate.netmdpi.comnih.gov

Stereoselective Derivatizations and Chiral Pool Applications

The spirocyclic nature of 3,9-diazaspiro[5.5]undecane introduces a chiral center at the spiro-carbon atom. nih.gov While the parent compound is achiral due to a plane of symmetry, substitution on the piperidine rings can lead to the formation of chiral molecules. The synthesis of enantiomerically pure derivatives can be achieved through stereoselective synthesis or by resolution of racemic mixtures. The inherent chirality of the scaffold makes it an interesting candidate for applications in asymmetric catalysis and as a building block in the synthesis of complex chiral molecules.

Broader Academic Applications of the Diazaspiro 5.5 Undecane Scaffold in Chemical Sciences

Diazaspiro[5.5]undecanes as Modular Building Blocks in Supramolecular Chemistry and Materials Science

The well-defined, rigid geometry of the diazaspiro[5.5]undecane core makes it an excellent modular building block for the construction of larger, complex molecular architectures. In supramolecular chemistry, the nitrogen atoms within the scaffold can act as hydrogen bond donors or acceptors, facilitating the self-assembly of intricate superstructures. The study of related spirocyclic systems, such as 1,7-dioxaspiro[5.5]undecane, reveals that intermolecular forces like hydrogen bonds play a crucial role in their structural stability and aggregation behavior. rsc.org This predictable, directional bonding is essential for designing crystalline materials and molecular networks with specific topologies.

In materials science, diazaspiro[5.5]undecane derivatives are being explored for the creation of novel polymers and functional materials. arkat-usa.org The synthesis of these compounds can be adapted to incorporate various functional groups, allowing for the tuning of material properties. arkat-usa.org The rigid spirocyclic core can impart thermal stability and mechanical strength to polymers, while the nitrogen atoms can be used for cross-linking or as sites for further functionalization. The ability to construct these frameworks efficiently, for instance through microwave-assisted synthesis, enhances their utility as readily available components for new materials. arkat-usa.org The concept of using organic "Lego" pieces to snap together and form new materials is exemplified by the use of such well-defined building blocks. upenn.edu

Exploration of Novel Molecular Shapes and 3D Chemical Space via Spirocyclic Systems

A significant challenge in modern chemistry, particularly in drug discovery, is the need to move beyond flat, two-dimensional molecules and explore the vastness of three-dimensional (3D) chemical space. digitellinc.com Spirocyclic systems, such as diazaspiro[5.5]undecanes, are instrumental in this endeavor, a concept often termed "escaping from flatland". digitellinc.combldpharm.com

The defining feature of a spirocycle is the single atom shared between two rings, which forces the rings into perpendicular planes. This creates an inherently rigid, 3D conformation that is fundamentally different from planar aromatic systems. bldpharm.com This structural complexity is often quantified by the fraction of sp³ hybridized carbons (Fsp³), a metric where higher values are correlated with greater success in clinical drug development. bldpharm.comnih.gov The diazaspiro[5.5]undecane scaffold, being composed entirely of sp³ carbons, is a prime example of an Fsp³-enriched structure.

Incorporating this scaffold into molecules allows chemists to:

Access Underexplored Chemical Space : The unique 3D shapes generated by spirocycles are often absent in traditional compound libraries, providing access to novel structural motifs. sigmaaldrich.com

Improve Physicochemical Properties : The introduction of a spirocyclic core can modulate key properties like solubility and metabolic stability. bldpharm.comnih.gov

Enhance Target Binding : The rigid nature of the scaffold reduces the conformational flexibility of a molecule, which can lead to more precise and effective interactions with biological targets like proteins. nih.gov

The table below summarizes the key advantages that spirocyclic systems like diazaspiro[5.5]undecane bring to the exploration of 3D chemical space.

Feature of Spirocyclic SystemsAdvantage in Chemical SciencesReference
Inherent Three-DimensionalityEnables "escape from flatland" by moving away from planar structures. digitellinc.combldpharm.com
High Fsp³ CountIncreases molecular complexity and saturation, often improving drug-like properties. bldpharm.comnih.gov
Structural RigidityReduces conformational entropy, leading to more specific and potent interactions with biological targets. nih.gov
Novel Exit VectorsProvides well-defined spatial orientation for substituents, allowing for systematic exploration of 3D space. sigmaaldrich.com

Role as Privileged Scaffolds in the Design of Chemically Diverse Compound Libraries

In drug discovery, a "privileged scaffold" is a molecular core structure that is capable of binding to multiple, often unrelated, biological targets. researchgate.net This versatility makes them highly valuable starting points for the development of compound libraries aimed at screening for new therapeutic agents. The 1,9-diazaspiro[5.5]undecane framework has been identified as one such privileged heterocycle. nih.govnih.gov

The utility of the diazaspiro[5.5]undecane scaffold in library design stems from several key features:

Versatility : It has been found in compounds targeting a wide range of disorders, including obesity, pain, and cardiovascular diseases, demonstrating its ability to interact with diverse biological targets. nih.govnih.gov

Tunability : The two nitrogen atoms (e.g., at positions 3 and 9) provide convenient handles for introducing chemical diversity. Different substituents can be readily attached to these positions, allowing for the systematic modification of the molecule's properties and biological activity. nih.gov

Structural Foundation : The rigid 3D core presents these substituents in a well-defined spatial arrangement, which is crucial for specific molecular recognition.

The design of chemical libraries is a cornerstone of modern high-throughput screening. rjpbr.comchemrxiv.org By using a privileged scaffold like diazaspiro[5.5]undecane, chemists can generate focused libraries of compounds that are enriched with drug-like properties and have a higher probability of yielding bioactive "hits". researchgate.net For example, a library can be constructed where the core scaffold is constant, but the substituents at the nitrogen atoms are varied, as illustrated in numerous studies where the N9 position is a common point of derivatization. nih.gov

Contribution to Chemical Methodology Development (e.g., new catalysts, reagents)

While the diazaspiro[5.5]undecane scaffold is more commonly a target of synthesis rather than a tool, the challenges associated with its construction have spurred significant advancements in synthetic chemical methodology. The creation of complex, stereochemically defined spirocyclic systems requires sophisticated and efficient chemical reactions.

Contributions to methodology development include:

Asymmetric Synthesis : The development of highly efficient, asymmetric routes to diazaspiro[5.5]undecane derivatives is a notable achievement. researchgate.netcapes.gov.br These methods, which often involve key steps like intramolecular nucleophilic alkylation, provide access to specific enantiomers or diastereomers, which is critical as different stereoisomers can have vastly different biological activities. researchgate.net

Novel Reaction Pathways : The synthesis of these scaffolds has utilized a variety of powerful reactions. For example, adaptations of the Petasis reaction have been used to create 1,9-diazaspiro[5.5]undecanes, and multi-component reactions involving the Knoevenagel condensation followed by a Diels-Alder reaction have been employed to build related diazaspiro[5.5]undecane-triones. nih.govresearchgate.net

Efficiency Improvements : The need to produce these scaffolds on a larger scale has driven the adoption of modern synthetic techniques. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and increase yields for certain diazaspiro derivatives compared to traditional methods. arkat-usa.org

The ongoing effort to build these intricate 3D structures efficiently and with high stereocontrol continues to enrich the toolbox of synthetic organic chemistry, providing new strategies that can be applied to other complex molecular targets.

Future Outlook and Emerging Research Directions in Diazaspiro 5.5 Undecane Chemistry

Development of Green Chemistry Approaches for Spirocyclic Synthesis

The synthesis of complex molecules like diazaspiro[5.5]undecanes is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. Future research will likely focus on developing more sustainable methods for constructing the diazaspiro[5.5]undecane core. Key areas of development include the use of safer, renewable solvents, minimizing waste through atom-economical reactions, and employing catalytic methods to reduce energy consumption.

One promising avenue is the use of microwave-assisted synthesis, which can significantly shorten reaction times and increase yields, thereby saving energy. For instance, a microwave-assisted approach has been successfully used to synthesize 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives with high yields (78-92%) in significantly reduced reaction times. Another green approach involves the use of biocatalysis, employing enzymes to perform specific chemical transformations with high selectivity under mild conditions, often in aqueous environments. The development of solvent-free reaction conditions or the use of biomass-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are also active areas of research to make peptide and other organic syntheses more sustainable.

Table 1: Principles of Green Chemistry in Spirocyclic Synthesis

Principle Application in Diazaspiro[5.5]undecane Synthesis Potential Benefit
Waste Prevention Designing syntheses with high atom economy (e.g., multicomponent reactions). Reduced generation of hazardous byproducts.
Catalysis Using catalytic reagents (e.g., metal catalysts, enzymes) instead of stoichiometric ones. Lower energy requirements and increased reaction efficiency.
Safer Solvents Replacing traditional volatile organic solvents with water, supercritical fluids, or biomass-derived alternatives. Reduced environmental pollution and improved worker safety.

| Energy Efficiency | Employing methods like microwave or ultrasound-assisted synthesis. | Faster reactions and lower energy consumption. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Exploration of Unconventional Reaction Pathways for Spirocycle Formation

Moving beyond traditional cyclization methods, researchers are exploring novel and unconventional reaction pathways to construct the diazaspiro[5.5]undecane framework. These innovative strategies often lead to higher efficiency and provide access to a wider range of derivatives.

One such approach is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The Petasis reaction, for example, has been adapted to synthesize 1,9-diazaspiro[5.5]undecanes, demonstrating the utility of MCRs in building spirocyclic systems efficiently. nih.gov Another area of exploration involves domino or cascade reactions, where a single synthetic operation triggers a series of subsequent bond-forming events to rapidly construct the spirocyclic core. Such methods are highly atom-economical and can generate significant molecular complexity in a single step. The use of superacids like triflic acid has also been shown to promote intramolecular Friedel-Crafts reactions to prepare diazaspirocycles in high yields with reduced reaction times.

Advancements in High-Throughput Synthesis and Screening for Novel Transformations

High-throughput synthesis (HTS) and screening are essential tools for accelerating drug discovery and materials science. nih.gov These technologies enable the rapid creation and evaluation of large libraries of compounds, allowing researchers to quickly identify molecules with desired properties. spirochem.com For the diazaspiro[5.5]undecane scaffold, HTS can be used to explore a vast chemical space by systematically varying the substituents on the core structure.

Investigations into Complex Conformational Dynamics and Chirality Transfer

The three-dimensional structure of spirocyclic compounds like 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane is critical to their biological activity. The spiro center introduces a rigid, well-defined geometry, but the two rings can still exhibit complex conformational behaviors. Understanding these dynamics is crucial for designing molecules that fit precisely into a biological target.

Future research will utilize advanced analytical techniques, such as variable temperature NMR spectroscopy, and computational methods to study the conformational equilibria of the diazaspiro[5.5]undecane system. nih.gov These studies will elucidate how different substituents on the rings influence their preferred shapes and the energy barriers between different conformations.

Furthermore, since the spiro carbon can be a chiral center, the development of asymmetric syntheses to control the stereochemistry is a key research direction. researchgate.netcapes.gov.br Investigations into chirality transfer, where the stereochemistry of a starting material or catalyst dictates the stereochemistry of the final spirocyclic product, are of particular importance. rsc.org Mastering the asymmetric synthesis of these compounds will allow for the preparation of enantiomerically pure samples, which is often essential for therapeutic applications as different enantiomers can have vastly different biological effects.

Table 2: Compound Names Mentioned

Compound Name
This compound
2,4-diazaspiro[5.5]undecane-1,5,9-trione
1,9-diazaspiro[5.5]undecane
2-methyltetrahydrofuran (2-MeTHF)
cyclopentyl methyl ether (CPME)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclopentyl-3,9-diazaspiro[5.5]undecane and its analogues?

  • Methodological Answer : Synthesis typically involves cyclization reactions using spirocyclic precursors. For example, diazaspiro compounds are often synthesized via amine-mediated ring closure, with substituents (e.g., cyclopentyl groups) introduced via alkylation or reductive amination. Evidence from analogous compounds (e.g., 3-benzyl derivatives) highlights the use of protecting groups (e.g., Boc or Cbz) to control regioselectivity . Multi-step protocols involving NMR-guided purification and mass spectrometry (MS) for structural confirmation are recommended .

Q. How is structural characterization performed for spirocyclic compounds like this compound?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and spirocyclic geometry. For example, splitting patterns in 1H^1H NMR distinguish axial vs. equatorial protons in the spiro system .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration, though solvate-free crystals (as in triazaspiro derivatives) are preferred for stability .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential vapor release.
  • First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Inhalation exposure requires immediate fresh air and medical evaluation .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to targets like heparan sulfate (HS) by simulating interactions between the spirocyclic core and HS glycosaminoglycan chains. This approach was validated in adhesamine analogues to explain cooperative HS clustering .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for enhanced stability or reactivity .

Q. What experimental strategies resolve contradictions in spectroscopic data for spirocyclic compounds?

  • Methodological Answer : Discrepancies in NMR/MS data often arise from:

  • Solvent Effects : Use deuterated solvents consistently and report solvent peaks.
  • Dynamic Equilibria : Variable-temperature NMR can detect conformational flipping in spiro systems.
  • Impurities : Combine HPLC purification with tandem MS to isolate and identify byproducts. For example, macrocyclic byproducts in dispiro syntheses were resolved via gradient elution .

Q. How does the 3-Cyclopentyl substituent influence the compound’s physicochemical properties compared to benzyl or cyclobutyl analogues?

  • Methodological Answer :

  • Lipophilicity : Cyclopentyl groups enhance logP values vs. benzyl groups, improving membrane permeability (measured via shake-flask assays).
  • Steric Effects : Cyclopentyl’s bulkiness may restrict spiro ring puckering, altering binding kinetics. Compare 1H^1H NMR coupling constants to assess ring rigidity .

Q. What role does this compound play in modulating heparan sulfate-mediated cell adhesion?

  • Methodological Answer :

  • Mechanistic Studies : Use surface plasmon resonance (SPR) to quantify binding kinetics between the compound and HS. Fluorescence microscopy can track syndecan-4 clustering on cell surfaces, as demonstrated in adhesamine research .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., alkyl vs. aryl) and correlate with HS assembly efficiency.

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